5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one
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Overview
Description
5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an imidazole derivative with a pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole or pyrimidine rings.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole or pyrimidine compounds .
Scientific Research Applications
5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism by which 5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): An analog of adenosine monophosphate that stimulates AMP-dependent protein kinase activity.
Imidazole derivatives: Compounds like metronidazole and tinidazole, which have similar imidazole rings and are used as antimicrobial agents.
Uniqueness
5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one is unique due to its combined imidazole and pyrimidine structures, which confer distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential therapeutic applications that are not observed in simpler imidazole or pyrimidine compounds .
Properties
CAS No. |
77961-50-3 |
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Molecular Formula |
C8H10N6O |
Molecular Weight |
206.21 g/mol |
IUPAC Name |
5-amino-2-(1H-imidazol-2-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N6O/c9-5-3-12-8(14-7(5)15)13-4-6-10-1-2-11-6/h1-3H,4,9H2,(H,10,11)(H2,12,13,14,15) |
InChI Key |
VLQNRSSTGTWJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
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